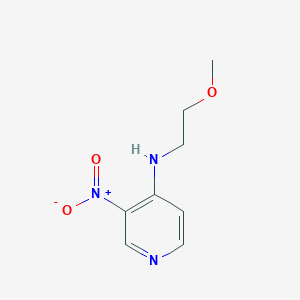

N-(2-methoxyethyl)-3-nitropyridin-4-amine

CAS No.: 1040063-55-5

Cat. No.: VC3346869

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040063-55-5 |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | N-(2-methoxyethyl)-3-nitropyridin-4-amine |

| Standard InChI | InChI=1S/C8H11N3O3/c1-14-5-4-10-7-2-3-9-6-8(7)11(12)13/h2-3,6H,4-5H2,1H3,(H,9,10) |

| Standard InChI Key | FEZKICYLLLNWNN-UHFFFAOYSA-N |

| SMILES | COCCNC1=C(C=NC=C1)[N+](=O)[O-] |

| Canonical SMILES | COCCNC1=C(C=NC=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

N-(2-methoxyethyl)-3-nitropyridin-4-amine is a pyridine derivative characterized by a nitro group at position 3 and a substituted amino group at position 4. The chemical has a well-defined molecular structure with specific identifiers that establish its unique identity in chemical databases and catalogs.

Basic Identification Parameters

The compound is cataloged with the following essential identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1040063-55-5 |

| Molecular Formula | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.1912 g/mol |

| MDL Number | MFCD11184479 |

The compound features a pyridine ring as its core structure, with a nitro group at position 3 providing electron-withdrawing properties. The amino group at position 4 is substituted with a 2-methoxyethyl chain, which introduces potential hydrogen bonding capabilities and enhances the compound's ability to interact with various biological targets .

Structural Analysis

The structure of N-(2-methoxyethyl)-3-nitropyridin-4-amine consists of several key functional groups that define its chemical behavior. The pyridine ring serves as an aromatic heterocycle with nitrogen at position 1. The nitro group at position 3 introduces strong electron-withdrawing effects that influence the electron distribution across the molecule. The secondary amine at position 4 bears a 2-methoxyethyl substituent, which introduces flexibility to the molecule and provides an additional point for hydrogen bonding through its terminal methoxy group .

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(2-methoxyethyl)-3-nitropyridin-4-amine is essential for predicting its behavior in various chemical environments and potential applications. While specific experimental data for this compound is limited in the available literature, several properties can be inferred from its structure and chemical composition.

| Property | Value | Basis |

|---|---|---|

| Molecular Weight | 197.1912 g/mol | Experimentally determined |

| Hydrogen Bond Donors | ~1 | Based on the secondary amine group |

| Hydrogen Bond Acceptors | ~5 | Based on N and O atoms present |

| Rotatable Bonds | ~4 | Based on molecular flexibility |

| LogP | ~1.4-1.7 | Estimated based on similar structures |

The compound likely demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and dichloromethane, with limited solubility in water. This prediction is based on the presence of both polar functional groups (nitro, amine, and methoxy) and the aromatic pyridine ring .

Comparative Analysis with Similar Compounds

To better understand N-(2-methoxyethyl)-3-nitropyridin-4-amine, it is valuable to compare it with structurally related compounds, particularly its positional isomer, N-(2-methoxyethyl)-3-nitropyridin-2-amine, and other nitropyridine derivatives.

Comparison with N-(2-methoxyethyl)-3-nitropyridin-2-amine

N-(2-methoxyethyl)-3-nitropyridin-2-amine is a positional isomer that differs only in the location of the substituted amino group (position 2 versus position 4):

| Property | N-(2-methoxyethyl)-3-nitropyridin-4-amine | N-(2-methoxyethyl)-3-nitropyridin-2-amine |

|---|---|---|

| CAS Number | 1040063-55-5 | 866010-53-9 |

| Molecular Formula | C₈H₁₁N₃O₃ | C₈H₁₁N₃O₃ |

| Molecular Weight | 197.1912 g/mol | 197.19 g/mol |

| XLogP3 | Not specified in search results | 1.4 |

| Hydrogen Bond Donor Count | ~1 | 1 |

| Hydrogen Bond Acceptor Count | ~5 | 5 |

While these compounds share the same molecular formula and similar molecular weights, the position of the substituted amino group likely results in different electronic distributions and potential reactivity patterns .

Related Compound: 2-methoxy-3-nitropyridin-4-amine

Another structurally related compound is 2-methoxy-3-nitropyridin-4-amine (CAS: 33623-16-4), which differs from the target compound by having a methoxy group directly attached to the pyridine ring instead of the extended methoxyethyl chain on the amino group:

| Property | Value |

|---|---|

| CAS Number | 33623-16-4 |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.138 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 370.3°C at 760 mmHg |

| Flash Point | 177.7°C |

| LogP | 1.685 |

This related compound provides some insights into the potential physical properties of our target molecule, particularly regarding density and thermal properties .

Synthesis and Reaction Pathways

| Supplier | Catalog/Reference Number |

|---|---|

| AccelaChem | SY203551 |

| Cymit Quimica | 3D-F656810 |

| AA Blocks | AA01ALEH |

These listings indicate that the compound is produced and distributed for research purposes, although specific pricing and availability may vary .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume